4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is characterized by the presence of bromine, cyano, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. This compound is known for its reactivity and utility in organic synthesis, particularly in the development of pharmaceutical intermediates and new organic compounds.
Preparation Methods
The synthesis of 4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Cyanation: Addition of a cyano group to the benzene ring.
Fluorination: Introduction of a fluorine atom to the benzene ring.
Sulfonylation: Addition of a sulfonyl chloride group to the benzene ring.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, cyanogen bromide for cyanation, and sulfuryl chloride for sulfonylation .
Chemical Reactions Analysis
4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, serving as a building block for more complex molecules.
Organic Synthesis: The compound is employed in the development of new organic compounds, including agrochemicals and dyes.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyano and fluorine groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
4-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Fluoro-3-cyanobenzenesulfonyl chloride: Lacks the bromine atom but has similar reactivity and applications.
2-Bromo-4-fluorobenzenesulfonyl chloride: Lacks the cyano group but is used in similar applications.
4-Bromo-3-fluorobenzenesulfonyl chloride: Lacks the cyano group but has similar reactivity.
The presence of the bromine, cyano, and fluorine groups in this compound makes it unique and highly versatile for various chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-3-cyano-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-1-2-6(14(9,12)13)7(10)4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYAHELDWFBICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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